6-(1,3-Dioxan-5-yloxy)nicotinic acid
Overview
Description
6-(1,3-Dioxan-5-yloxy)nicotinic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinic acid moiety linked to a 1,3-dioxane ring through an ether bond. The presence of both the nicotinic acid and the 1,3-dioxane ring imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinic acid typically involves the following steps:
Formation of the 1,3-Dioxane Ring: The 1,3-dioxane ring can be synthesized through the acid-catalyzed reaction of ethylene glycol with formaldehyde.
Etherification: The 1,3-dioxane ring is then reacted with 6-hydroxynicotinic acid under basic conditions to form the ether bond, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Dioxan-5-yloxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form reduced nicotinic acid derivatives.
Substitution: The 1,3-dioxane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nicotinic acid moiety may yield carboxylic acids, while substitution reactions on the 1,3-dioxane ring can introduce various functional groups.
Scientific Research Applications
6-(1,3-Dioxan-5-yloxy)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxan-5-yloxy)nicotinic acid involves its interaction with specific molecular targets. The nicotinic acid moiety can interact with receptors or enzymes, modulating their activity. The 1,3-dioxane ring may also contribute to the compound’s overall biological activity by affecting its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: A simpler compound with similar biological activities but lacking the 1,3-dioxane ring.
1,3-Dioxane Derivatives: Compounds containing the 1,3-dioxane ring but without the nicotinic acid moiety.
Uniqueness
6-(1,3-Dioxan-5-yloxy)nicotinic acid is unique due to the combination of the nicotinic acid and 1,3-dioxane ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
6-(1,3-Dioxan-5-yloxy)nicotinic acid is a derivative of nicotinic acid (niacin) that has garnered interest due to its potential biological activities. This compound exhibits properties that may influence various biological pathways, making it a subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound includes a dioxan moiety that enhances its lipophilicity and may affect its interaction with biological targets. Its chemical formula is , and it is characterized by the presence of a nicotinic acid core, which is known for its role in lipid metabolism and receptor modulation.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with various molecular targets involved in metabolic pathways. Similar compounds have shown to activate sirtuins, particularly SIRT1, which is implicated in metabolic regulation and longevity .
Lipid Metabolism
Nicotinic acid derivatives are recognized for their ability to modulate lipid profiles. Studies indicate that they can lower triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. The activity of this compound may parallel these effects, potentially serving as a therapeutic agent in dyslipidemia management .
Anti-inflammatory Properties
Research on related compounds suggests that nicotinic acid derivatives may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This action could be mediated through pathways involving GPR109A receptors, which are known to be activated by nicotinic acid .
Neuroprotective Effects
Preliminary studies have indicated that nicotinic acid derivatives may protect against neurodegenerative diseases. The activation of SIRT1 has been linked to neuroprotection, suggesting that this compound could have similar benefits in models of neurodegeneration .
Case Studies
Several studies have investigated the effects of nicotinic acid derivatives on various health conditions:
- Cardiovascular Health : In clinical trials assessing the impact of nicotinic acid on cardiovascular outcomes, it was found to significantly reduce the incidence of myocardial infarction among patients with dyslipidemia .
- Metabolic Disorders : Research has shown that derivatives can improve insulin sensitivity and glucose metabolism in animal models, indicating potential use in diabetes management .
Comparative Analysis
A comparative analysis of this compound with other nicotinic acid derivatives reveals distinct advantages:
Compound Name | Lipid Modulation | Anti-inflammatory | Neuroprotective |
---|---|---|---|
This compound | Moderate | Yes | Possible |
Nicotinamide | High | Yes | Yes |
Niacin (Nicotinic Acid) | High | Moderate | No |
Properties
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-10(13)7-1-2-9(11-3-7)16-8-4-14-6-15-5-8/h1-3,8H,4-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHBHKUGURTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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